![molecular formula C9H8N2O2S B2921218 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 874591-15-8](/img/structure/B2921218.png)
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is part of a class of compounds known as diarylthioethers, which are organosulfur compounds containing a thioether group that is substituted by two aryl groups .
Molecular Structure Analysis
The molecular structure of “5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde” includes an imidazole ring and a furan ring, connected by a sulfanyl group . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Oxidation and Reactivity Studies
Studies on fused 2-hetarylimidazole derivatives, including those with furan rings, have explored their oxidation products. Oxidation reactions of similar compounds have led to various oxidation states and products, indicating the reactivity and potential for synthesis of complex molecules. These findings highlight the compound's potential utility in synthesizing novel materials or as intermediates in organic synthesis processes (Aleksandrov et al., 2011).
Applications in Organic Synthesis
Research on multicomponent reactions involving imidazo[1,5-a]pyridine carbenes has demonstrated the synthesis of fully substituted furans, showcasing the versatility of such compounds in organic chemistry. These reactions offer a straightforward approach to synthesizing complex furan derivatives, which could be analogous in reactivity and applications to 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde, suggesting its potential in facilitating diverse organic transformations (Pan et al., 2010).
Antitumor Agent Design
The synthesis and evaluation of derivatives of similar furan-2-carbaldehydes have been explored for their antitumor activities. Such studies indicate the potential of 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde derivatives in the design of new antitumor agents, demonstrating the bioactive potential of these compounds (Matiichuk et al., 2020).
Antioxidant Properties
Research has also focused on the synthesis of novel chalcone derivatives from furan-2-carbaldehydes, examining their potential as antioxidant agents. This suggests that structurally related compounds, such as 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde, could be explored for their antioxidant properties and applications in preventing oxidative stress-related damage (Prabakaran et al., 2021).
Biomass-Derived Chemical Applications
The use of furan-2-carbaldehydes as biomass-derived chemicals for synthesizing bioactive molecules like quinazolin-4(3H)-ones through green chemistry approaches indicates the potential environmental and sustainable chemistry applications of similar compounds. This research underscores the importance of such compounds in developing greener synthesis routes for valuable bioactive molecules (Yu et al., 2018).
Propiedades
IUPAC Name |
5-(1-methylimidazol-2-yl)sulfanylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-11-5-4-10-9(11)14-8-3-2-7(6-12)13-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIUGKSOUKRVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)
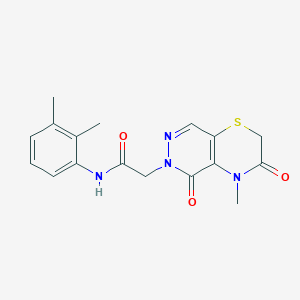
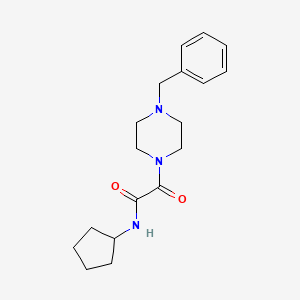
![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)
![3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B2921143.png)
![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)
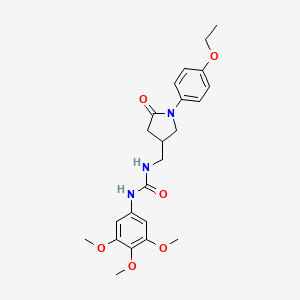
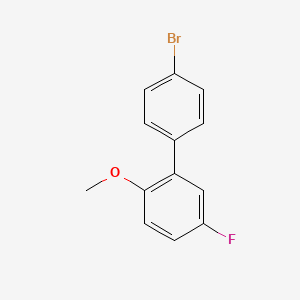

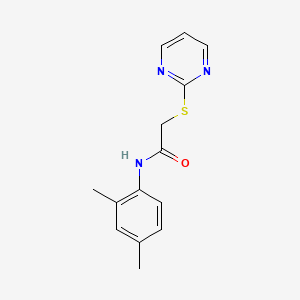
![6-Cyclopropyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2921150.png)
![4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921152.png)
![7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2921154.png)
![4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2921157.png)